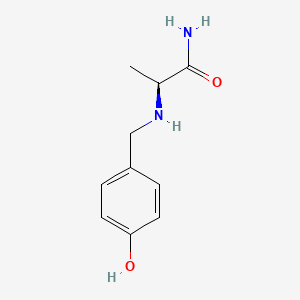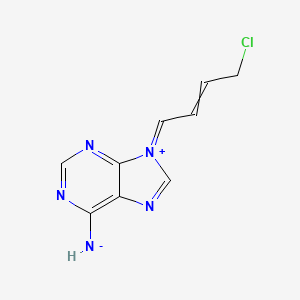
9H-Purin-6-amine, 9-(4-chloro-1,2-butadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ClCH2CH=C=CH-adenine is a compound that combines the properties of chloroacetaldehyde and adenine. Chloroacetaldehyde is an organic compound with the formula ClCH2CHO, known for its high electrophilicity and potential as an alkylating agent . Adenine is a purine nucleobase that plays a crucial role in the structure of DNA and RNA . The combination of these two components results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ClCH2CH=C=CH-adenine can be achieved through various methods. One common approach involves the reaction of chloroacetaldehyde with adenine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of ClCH2CH=C=CH-adenine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
ClCH2CH=C=CH-adenine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ClCH2CH=C=CH-adenine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in DNA and RNA interactions and modifications.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of ClCH2CH=C=CH-adenine involves its interaction with cellular components. The chloro group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function . The compound can also inhibit enzymes involved in DNA replication and repair, contributing to its potential antiviral and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
ClCH2CH=C=CH-adenine can be compared with other acyclic nucleoside analogues such as adenallene and cytallene . These compounds also exhibit antiviral properties but differ in their chemical structure and specific biological activities.
List of Similar Compounds
Adenallene: 9-(4’-hydroxy-1’,2’-butadienyl)adenine
Cytallene: 1-(4’-hydroxy-1’,2’-butadienyl)cytosine
Guanallene: 9-(4’-hydroxy-2’-butynyl)guanine
Eigenschaften
CAS-Nummer |
117011-71-9 |
|---|---|
Molekularformel |
C9H8ClN5 |
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
[9-(4-chlorobut-2-enylidene)purin-9-ium-6-yl]azanide |
InChI |
InChI=1S/C9H8ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h1-2,4-6H,3H2,(H-,11,12,13) |
InChI-Schlüssel |
GDJCTUIDPUXEQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)[N+](=CC=CCCl)C=N2)[NH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




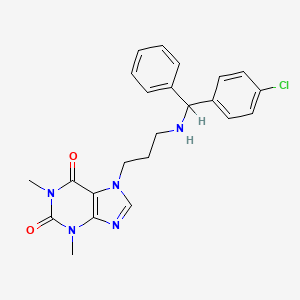
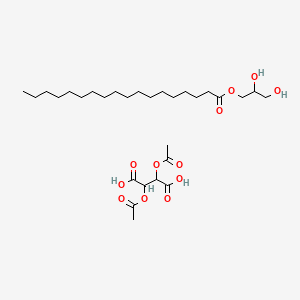
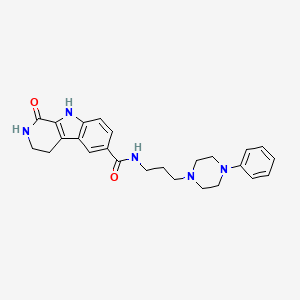
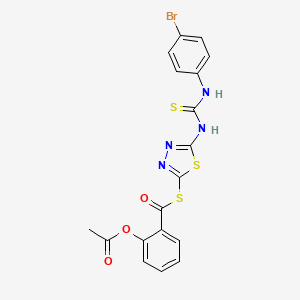
![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
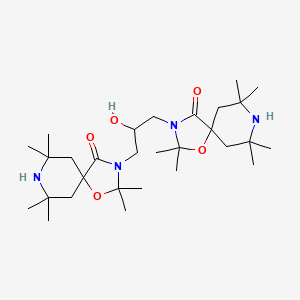
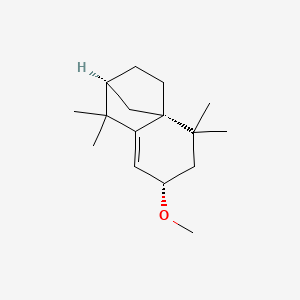
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)

![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)
